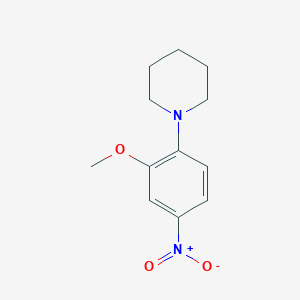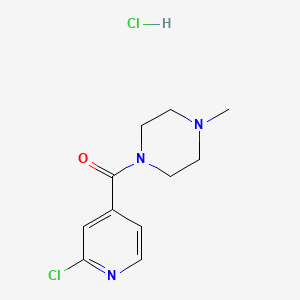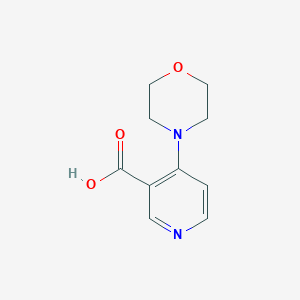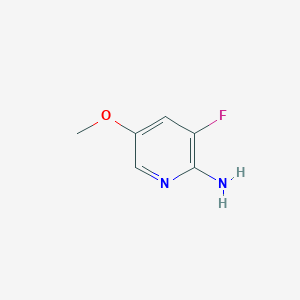
2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol
Übersicht
Beschreibung
“2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol” is a chemical compound . It is related to the class of compounds known as phenol derivatives, which have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
Synthesis Analysis
The synthesis of phenol derivatives like “this compound” often involves functionalizing and transforming functional groups around the aromatic ring . In 2022, a group led by Zhong published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its molecular formula and weight. For example, a related compound, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, has a molecular formula of CHBClFO and an average mass of 204.391 Da .Chemical Reactions Analysis
Phenol derivatives like “this compound” can undergo various chemical reactions. For instance, they can participate in hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, 2-Chloro-4-fluorophenol, a similar compound, has a melting point of 23 °C and a density of 1.344 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Environmental Applications :
- A study by Bisaillon et al. (1993) focused on the carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium, demonstrating the transformation of phenols with various substitutions, including chloro and fluoro, into meta-substituted benzoic acids. This research is significant for understanding environmental processes and bioremediation strategies (Bisaillon et al., 1993).
Synthesis and Evaluation in Medical Imaging :
- Tanaka et al. (2006) researched the synthesis and evaluation of 11C-labeled analogs of certain compounds, including those with a fluoro-methoxyphenyl structure, for potential use in imaging the COX-2 enzyme using positron emission tomography. Although the specific binding to COX-2 was not observed in their study, this research contributes to the development of radiopharmaceuticals (Tanaka et al., 2006).
Development of Fluorescent Probes :
- The work of Tanaka et al. (2001) on the application of benzoxazole and benzothiazole derivatives for creating fluorescent probes sensitive to pH changes and metal cations is notable. Their research highlights the use of fluorophenol moieties for sensing magnesium and zinc cations, demonstrating the potential of such compounds in analytical chemistry (Tanaka et al., 2001).
Material Science and Polymer Chemistry :
- Research by Savittieri et al. (2022) explored novel copolymers of styrene with various halogen ring-disubstituted propenoates, including compounds with chloro-fluoro substitutions. This study contributes to the field of polymer chemistry, offering insights into the synthesis and properties of new copolymers (Savittieri et al., 2022).
Chemical Synthesis and Structural Analysis :
- The synthesis and structural analysis of compounds like 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol, as detailed by Yaeghoobi et al. (2009), represent significant work in the field of organic chemistry, especially in the context of Schiff base synthesis (Yaeghoobi et al., 2009).
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol” could involve further exploration of its potential biological activities and applications in various industries, including plastics, adhesives, and coatings . It could also involve the development of innovative synthetic methods for the preparation of complex m-aryloxy phenols .
Wirkmechanismus
Target of Action
It’s known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms that are being coupled.
Mode of Action
In the Suzuki–Miyaura coupling, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound is used, is a key step in the synthesis of many bioactive compounds . Therefore, it can be inferred that this compound indirectly affects various biochemical pathways through its role in the synthesis of these bioactive compounds.
Pharmacokinetics
As a boronic acid derivative , it is likely to have certain common characteristics with other boronic acids, such as stability under physiological conditions and potential for bioconjugation
Result of Action
It is used in the enzymatic production of fluorocatechols , suggesting that it may have a role in influencing enzymatic activity and the production of specific metabolites.
Action Environment
The suzuki–miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
2-chloro-4-(4-fluoro-3-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-7-9(2-4-11(13)15)8-3-5-12(16)10(14)6-8/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLIFURNUXTZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685989 | |
| Record name | 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-40-4 | |
| Record name | 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3059712.png)

![Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3059714.png)



![[2-(2-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3059723.png)

